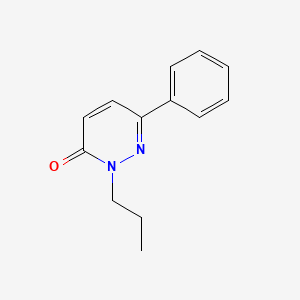
2-(3-Methyloxolan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyloxolan-2-yl)acetic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a methyloxolane ring attached to an acetic acid moiety. The presence of the methyloxolane ring imparts distinct chemical properties to the compound, making it a subject of interest in both academic and industrial research.
科学的研究の応用
2-(3-Methyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Safety and Hazards
The safety information for 2-(3-Methyloxolan-2-yl)acetic acid indicates that it is dangerous. It has hazard statements H315, H318, and H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyloxolan-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.
化学反応の分析
Types of Reactions: 2-(3-Methyloxolan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Acid chlorides and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
作用機序
The mechanism of action of 2-(3-Methyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methyloxolane ring and acetic acid moiety contribute to its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
2-(2-Methyloxolan-3-yl)acetic acid: This compound has a similar structure but differs in the position of the methyloxolane ring.
3-Furanacetic acid, tetrahydro-2-methyl-: Another structurally related compound with potential biological activity.
Uniqueness: 2-(3-Methyloxolan-2-yl)acetic acid is unique due to its specific ring structure and the position of the substituents, which impart distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(3-methyloxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-2-3-10-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEHISOTSCWBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
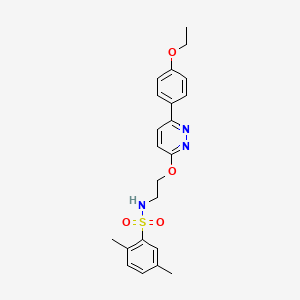
![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)
![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)

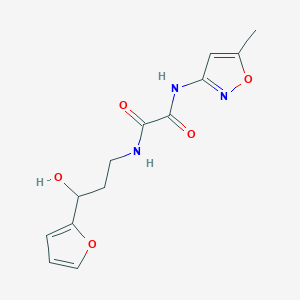
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)
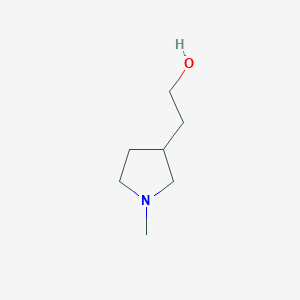
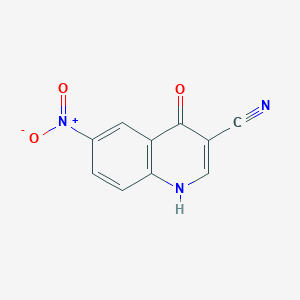
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2512545.png)
![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)
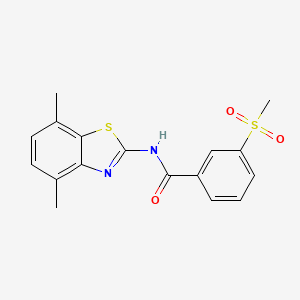
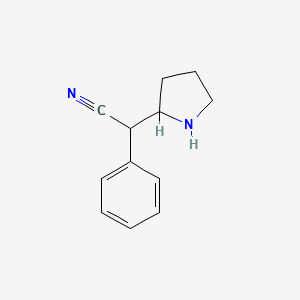
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2512551.png)
